![molecular formula C23H24N4O3S B3001652 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide CAS No. 896697-61-3](/img/structure/B3001652.png)
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide, also known as BQCA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool in the field of neuroscience. BQCA is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGlu7), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the brain.
Mécanisme D'action
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide acts as a selective agonist of mGlu7 receptors and binds to the allosteric site of the receptor. This binding leads to the activation of G protein-coupled signaling pathways, which results in the modulation of synaptic transmission and plasticity. This compound has been shown to reduce the release of glutamate from presynaptic terminals and enhance the activity of postsynaptic potassium channels, leading to the hyperpolarization of neurons and reduced excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the brain. It has been shown to modulate the activity of various neurotransmitter systems such as glutamate, GABA, and dopamine. This compound has also been shown to enhance the activity of various intracellular signaling pathways such as ERK1/2 and AKT, which are involved in regulating synaptic plasticity and neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide has several advantages as a research tool in the field of neuroscience. It is a selective agonist of mGlu7 receptors, which allows for the specific modulation of this receptor subtype without affecting other receptor subtypes. This compound is also relatively stable and easy to handle in the laboratory. However, there are some limitations to using this compound in lab experiments. It has a relatively short half-life, which requires frequent administration to maintain its effects. This compound also has limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for the use of 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide as a research tool in the field of neuroscience. One direction is to investigate the potential therapeutic applications of mGlu7 receptor agonists in treating various neurological disorders. Another direction is to study the role of mGlu7 receptors in regulating synaptic plasticity and neuronal survival in different brain regions. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of this compound on intracellular signaling pathways and neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the condensation of 2-aminobenzoic acid with 2-nitrobenzaldehyde to form 2-(2-nitrobenzylidene)aminobenzoic acid. This intermediate is then reduced using hydrogen gas and palladium on carbon catalyst to form 2-(2-aminobenzylidene)aminobenzoic acid. The next step involves the reaction of this intermediate with 2-chloro-4-(1,3-benzodioxol-5-ylamino)quinazoline to form the final product, this compound.
Applications De Recherche Scientifique
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide has been extensively used as a research tool in the field of neuroscience to study the role of mGlu7 receptors in regulating synaptic transmission and plasticity. It has been shown to modulate glutamate release, reduce excitability of neurons, and enhance long-term depression (LTD) at synapses. This compound has also been used to investigate the potential therapeutic applications of mGlu7 receptor agonists in treating various neurological disorders such as anxiety, depression, and epilepsy.
Propriétés
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c28-21(24-15-6-2-1-3-7-15)13-31-23-26-18-9-5-4-8-17(18)22(27-23)25-16-10-11-19-20(12-16)30-14-29-19/h4-5,8-12,15H,1-3,6-7,13-14H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFZPJHGJUYCQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.